4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
This compound is a sulfamoyl benzamide derivative featuring a bis(2-chloroethyl)amine group and a 4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl substituent. The thiazole ring with a 3,4-dimethylphenyl moiety may enhance lipophilicity and target binding, possibly influencing pharmacokinetic properties like absorption and tissue penetration.
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O3S2/c1-15-3-4-18(13-16(15)2)20-14-31-22(25-20)26-21(28)17-5-7-19(8-6-17)32(29,30)27(11-9-23)12-10-24/h3-8,13-14H,9-12H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAZYMUFZWWKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfamoyl group , a thiazole ring , and a biphenyl moiety , contributing to its unique reactivity and biological properties. Its molecular formula is .
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.39 g/mol |
| Functional Groups | Sulfamoyl, Thiazole, Chlorinated Aliphatic |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group is known to participate in nucleophilic substitution reactions, while the thiazole ring enhances its affinity for certain enzymes or receptors.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies suggest that it promotes programmed cell death in tumor cells through modulation of apoptotic pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . A study demonstrated its effectiveness against various cancer cell lines, including HepG2 liver cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis |
| MCF7 | 5.00 | Cell cycle arrest (G2/M phase) |
| A549 | 4.50 | Inhibition of HDAC activity |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate the full spectrum of its antimicrobial potential.
Case Studies
- In Vivo Studies : In a xenograft model, treatment with this compound resulted in a tumor growth inhibition (TGI) rate of approximately 48.89%, indicating promising therapeutic efficacy against solid tumors.
- Combination Therapy : Research has shown that combining this compound with established chemotherapeutics like taxol enhances anticancer efficacy, suggesting potential for use in combination therapies.
Comparison with Similar Compounds
Structural Modifications in Sulfamoyl Benzamide Derivatives
Key structural variations among analogs include:
- Sulfamoyl substituents: Chloroethyl vs. methoxyethyl, cyanoethyl, or allyl groups.
- Thiazol/oxadiazol/triazol heterocycles : Differences in ring systems and substituents on the heterocycle.
- Aryl modifications : Nitrophenyl, bromophenyl, fluorophenyl, or methoxyphenyl groups.
These modifications impact metabolic stability, target selectivity, and biological activity.
Table 1: Structural and Functional Comparison of Selected Analogs
Key Research Findings
Impact of Sulfamoyl Substituents
- Chloroethyl vs. Methoxyethyl : The chloroethyl groups in the target compound may confer alkylating activity, making it a candidate for anticancer applications. In contrast, methoxyethyl analogs (e.g., ) show plant growth modulation, suggesting reduced cytotoxicity but retained bioactivity .
- Fluorination : Fluorine substitution in benzamide derivatives (e.g., FNA in ) improves metabolic stability and selectivity, though the target compound lacks this feature, which may limit its in vivo half-life .
Heterocycle Modifications
- Thiazol vs. Oxadiazol : Thiazole-containing compounds (e.g., target compound) often exhibit better DNA interaction due to nitrogen-sulfur coordination, while oxadiazoles (e.g., LMM5 in ) are associated with antifungal activity via thioredoxin reductase inhibition .
- The 3,4-dimethylphenyl group in the target compound may improve membrane permeability .
Pharmacological Implications
- The target compound’s chloroethyl groups align with known nitrogen mustard agents (e.g., cyclophosphamide), suggesting DNA crosslinking as a mechanism. However, its thiazol ring may reduce off-target effects compared to non-heterocyclic analogs .
- Antifungal analogs like LMM5 and LMM11 () demonstrate the versatility of sulfamoyl benzamides, though their oxadiazole systems differ fundamentally from the thiazol-based target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
